2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHYDRGLBQZDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621201 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23420-88-4 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation: 5-(Trifluoromethyl)aminothiophenol Derivatives
A common approach is to start from a 5-(trifluoromethyl) substituted ortho-aminothiophenol or its derivatives. The trifluoromethyl group is introduced on the aromatic ring prior to cyclization, usually via electrophilic trifluoromethylation or from trifluoromethyl-substituted anilines.
Cyclization to Benzothiazole Core
The cyclization step involves reacting the 5-(trifluoromethyl)aminothiophenol with an appropriate electrophile that introduces the 2-chloro substituent during ring closure. This can be achieved by:
Using chlorinating agents such as sulfuryl chloride or chlorine gas under controlled conditions to facilitate the formation of the 2-chloro substituent concomitant with ring closure.
Thiocyanate intermediates : Reacting 5-(trifluoromethyl)aminothiophenol with isothiocyanates or related reagents to form thiazole rings, followed by chlorination at position 2.
Direct Chlorination of Benzothiazole Derivatives
Alternatively, the benzothiazole core bearing a trifluoromethyl substituent at position 5 can be synthesized first, followed by selective chlorination at position 2 using reagents such as:
- N-chlorosuccinimide (NCS)
- Sulfuryl chloride (SO2Cl2)
- Chlorine gas under UV or photocatalytic conditions
This step requires careful control of reaction conditions (temperature, solvent, and time) to avoid over-chlorination or degradation.
Detailed Methods from Literature and Patents
While direct literature on this compound is limited, synthesis methods for closely related compounds and relevant intermediates provide a strong foundation.
| Step | Method Description | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1 | Preparation of 5-(trifluoromethyl)aminothiophenol | Electrophilic trifluoromethylation or substitution on aminothiophenol | Trifluoromethylating agents (e.g., CF3I, Togni reagent) | Precursor for cyclization |
| 2 | Cyclization with chlorinating agent | Room temperature to 40 °C, organic solvent (e.g., dichloromethane, acetonitrile) | 1-isothiocyanate-2-chloro-2-propene or sulfuryl chloride, chlorine gas | Formation of 2-chloro benzothiazole ring |
| 3 | Photocatalytic chlorination | UV irradiation, 0–5 °C, acetonitrile solvent | Sulfonyl chloride, azoisobutyrylcyanamide catalyst | Improves yield and product purity |
| 4 | Purification | Washing with sodium bicarbonate solution to pH 4–6, filtration, distillation | Sodium bicarbonate, organic solvents | Removes impurities, isolates pure product |
Representative Preparation Protocols and Research Findings
Chlorination-Cyclization Route (Adapted from Related Thiazole Syntheses)
Starting material : 1-isothiocyanic acid base-2-chloro-2-propene dissolved in an organic solvent such as 1,2-dichloroethane or acetonitrile.
Chlorine gas introduction : Chlorine is bubbled into the solution at 25–40 °C for 2–3 hours.
Stirring : The mixture is stirred for 3–12 hours to ensure full conversion to 2-chloro-5-chloromethyl thiazole hydrochloride intermediate.
Isolation : The product is isolated by centrifugation and washed with sodium bicarbonate aqueous solution to neutralize and purify.
Yield and purity : This method avoids high-temperature steps, reducing decomposition and improving yield and product quality.
Photocatalytic Chlorination
Reaction mixture : 2-chloropropenyl thioisocyanate, sulfonyl chloride, and acetonitrile are mixed in a reactor.
Catalyst addition : A photocatalyst such as azoisobutyrylcyanamide (2–3% by mass) is added.
UV irradiation : The mixture is irradiated with ultraviolet light at 0–5 °C for 2.5–6 hours.
Workup : Solvent removal by reduced pressure distillation, dissolution in dichloromethane, washing with sodium bicarbonate solution, and final distillation yields the chlorinated benzothiazole product.
Advantages : This method improves product purity and reduces waste compared to conventional chlorination.
Data Table: Comparative Conditions for Preparation Methods
Research Findings and Notes
The chlorination-cyclization method is advantageous due to its simplicity, avoidance of high temperatures, and efficient yield of the chlorinated thiazole intermediate.
The photocatalytic chlorination method offers environmental benefits by reducing waste and improving product quality, leveraging UV light and catalysts to enhance selectivity.
Both methods rely on careful control of reaction parameters such as temperature, reagent ratios, and solvent choice to optimize yield and purity.
The presence of the trifluoromethyl group at position 5 is typically introduced prior to cyclization through the use of trifluoromethyl-substituted starting materials or via electrophilic trifluoromethylation on the aromatic ring.
Purification steps involving sodium bicarbonate washes are critical to neutralize acidic by-products and isolate the pure this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement under controlled conditions:
-
Ammonolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C to yield 2-amino derivatives. Reaction times vary from 6–24 hours depending on amine nucleophilicity .
-
Thiol Substitution : Treatment with thiophenol or alkanethiols in the presence of K₂CO₃ produces 2-aryl/alkylthio derivatives. For example, reaction with benzyl mercaptan yields 2-(benzylthio)-5-(trifluoromethyl)benzothiazole (85% yield) .
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₂CH₃ | DMF, 70°C, 12h | 2-Methylamino derivative | 78 | |
| C₆H₅SH | THF, K₂CO₃, 50°C | 2-Phenylthio derivative | 82 | |
| Piperidine | Toluene, 80°C | 2-Piperidinyl derivative | 68 |
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes regioselective electrophilic substitution at positions 4 and 6 (ortho/para to nitrogen):
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at position 4. Further reduction yields amino derivatives .
-
Halogenation : Bromination with Br₂ in acetic acid produces 6-bromo-2-chloro-5-(trifluoromethyl)benzothiazole (72% yield) .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 24h) to form biaryl derivatives (60–75% yields) .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under Pd₂(dba)₃/XPhos catalysis (e.g., with 4-aminopyridine, 65% yield) .
Table 2: Cross-Coupling Reaction Outcomes
| Reaction Type | Partner | Catalyst | Yield (%) | Application |
|---|---|---|---|---|
| Suzuki | C₆H₅B(OH)₂ | Pd(PPh₃)₄ | 73 | Anticancer hybrids |
| Buchwald | 4-NH₂Py | Pd₂(dba)₃/XPhos | 65 | Enzyme inhibitors |
Cyclization and Ring-Opening Reactions
-
Thiazole Ring Opening : Under basic conditions (NaOH/EtOH), the thiazole ring hydrolyzes to form a thiourea intermediate, which can cyclize into quinazoline derivatives .
-
Trifluoromethyl Group Reactivity : The CF₃ group stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation with arenes (e.g., toluene, 55% yield) .
Catalytic Transformations
-
Photochemical Reactions : UV irradiation in acetonitrile with eosin Y catalyzes C–H functionalization at position 4, enabling arylation with iodobenzene (45% yield) .
-
Oxidation/Reduction : Selective oxidation of the sulfur atom using mCPBA forms the sulfoxide derivative, while NaBH₄ reduces the thiazole ring to a dihydrothiazole .
Key Mechanistic Insights
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that thiazole derivatives, including 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole, exhibit significant anticancer properties. A study demonstrated that compounds with thiazole moieties showed promising cytotoxic effects against several cancer cell lines, including human glioblastoma and melanoma cells. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds due to improved metabolic stability and bioactivity .
Case Study:
A molecular docking analysis revealed that this compound interacts effectively with tubulin, disrupting its polymerization, which is crucial for cancer cell proliferation .
2. Anticonvulsant Properties
Thiazole derivatives have also been evaluated for their anticonvulsant activity. Compounds similar to this compound were synthesized and tested in models for seizure activity. Some derivatives demonstrated median effective doses significantly lower than standard anticonvulsants, indicating potential as new therapeutic agents for epilepsy .
3. Antimicrobial Activity
The compound has shown antibacterial properties against various pathogens. Research indicates that thiazole-containing compounds can outperform traditional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported that derivatives of this compound exhibit strong antimicrobial activity, making them candidates for further development in treating bacterial infections .
Agrochemical Applications
The incorporation of fluorine into organic compounds often enhances their biological activity and stability. In agricultural chemistry, this compound may serve as a building block for developing new pesticides or herbicides due to its potential to modulate plant growth or inhibit pest development.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the inhibition or activation of target pathways. This compound can induce cellular responses, including apoptosis or cell cycle arrest, depending on the context .
Comparison with Similar Compounds
2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole
- Structure: Replaces the chlorine at position 2 with a hydrazino (-NH-NH₂) group.
- Key Differences: The hydrazino group enhances nucleophilic reactivity, making it a versatile intermediate for synthesizing triazole or azo-coupled derivatives .
(2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone
- Structure : Integrates the benzothiazole moiety into a larger scaffold via a methoxy linker.
Analogues in Related Heterocyclic Systems
2-Chloro-5-(trifluoromethyl)benzoxazole
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole
- Structure : Substitutes the benzothiazole core with a simpler thiazole ring, featuring chloromethyl and methyl groups.
Pharmacologically Relevant Derivatives
2-Chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-(trifluoromethyl)benzamide (9a)
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- Structure : Contains an ester-functionalized thiazole ring with a trifluoromethyl group.
- Key Differences : The ester group introduces hydrolytic instability but enhances bioavailability in prodrug applications .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole | C₈H₃ClF₃NS | 237.63 | Cl (C2), CF₃ (C5) |
| 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole | C₇H₅F₃N₃S | 220.20 | NH-NH₂ (C2), CF₃ (C5) |
| 2-Chloro-5-(trifluoromethyl)benzoxazole | C₈H₃ClF₃NO | 221.56 | Cl (C2), CF₃ (C5), O (heteroatom) |
| 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole | C₁₂H₉ClF₃NS | 291.72 | CH₂Cl (C5), CH₃ (C4), CF₃ (aryl) |
Biological Activity
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a thiazole ring and a trifluoromethyl group, enhance its lipophilicity and reactivity, making it a candidate for various therapeutic applications.
- Molecular Formula : C₈H₃ClF₃NS
- Molecular Weight : 237.619 g/mol
- Structural Characteristics : The compound features a chlorinated benzene fused with a thiazole ring and a trifluoromethyl group at the 5-position, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.625 µg/mL against Mycobacterium tuberculosis, comparable to standard antibiotics like rifampicin and isoniazid.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets. In vitro studies indicated that certain derivatives of this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values significantly lower than reference drugs such as doxorubicin .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | A-431 (human epidermoid carcinoma) | < 10 |
| Similar Thiazole Derivative | U251 (human glioblastoma) | < 20 |
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in the treatment of neurodegenerative diseases such as Parkinson's disease. It has been reported to alleviate symptoms associated with Parkinson's by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances its binding affinity and selectivity towards biological targets, leading to the inhibition or activation of specific pathways. This interaction can induce cellular responses such as apoptosis or cell cycle arrest depending on the context of application .
Study on Antitubercular Activity
A study focused on synthesizing derivatives of this compound found that several compounds exhibited significant antitubercular activity. The synthesized compounds were evaluated against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their therapeutic potential.
Study on Anticancer Activity
In another study, thiazole-based compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the thiazole structure could enhance anticancer activity, suggesting that this compound could serve as a lead compound for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-chloro-5-(trifluoromethyl)benzo[d]thiazole, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nickel-catalyzed cross-coupling reactions using 2-substituted benzo[d]thiazole derivatives with aryl/alkenyl aluminum reagents. Key parameters include:
- Catalyst: 4 mol% NiCl₂(dppf) with 4 mol% 2,2'-bipyridine ligand.
- Solvent: PEG-400 under heterogeneous catalytic conditions.
- Temperature: 70–80°C for 1 hour under continuous stirring .
Q. How are spectral techniques (IR, NMR) utilized to confirm the structure and purity of this compound?
- IR Analysis : Key absorption bands include:
- ν(C=N): 1698–1700 cm⁻¹
- ν(C-F): 1077–1080 cm⁻¹
- ν(C-Cl): 789–790 cm⁻¹ .
- ¹H NMR Analysis : Aromatic protons appear at δ 8.32–7.40 ppm (multiplet patterns confirm substitution on the benzothiazole ring), with a singlet at δ 7.71 ppm for the trifluoromethyl-adjacent proton .
Q. What preliminary biological screening approaches are used to evaluate the pharmacological potential of this compound?
- Antimycobacterial Assays : Testing against Mycobacterium tuberculosis H37Rv strain via microplate Alamar Blue assay (MIC values in µg/mL) .
- Docking Studies : Molecular docking into enzyme active sites (e.g., InhA for tuberculosis) to predict binding modes and affinity .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved when varying substituents on the benzothiazole core?
- Case Study : Lower yields with electron-donating substituents (e.g., -OCH₃) may arise from steric hindrance or reduced electrophilicity of the coupling partner.
- Resolution : Adjust catalyst loading (e.g., 6 mol% NiCl₂(dppf)) or switch to microwave-assisted heating to enhance reaction kinetics .
- Validation : Compare TLC monitoring and HPLC purity analysis across batches .
Q. What strategies are recommended for improving the metabolic stability of this compound derivatives in in vivo studies?
- Structural Modifications :
- Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity.
- Replace labile bonds (e.g., ester linkages) with bioisosteres like amides .
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP and metabolic liability scores .
Q. How do reaction media (acidic vs. basic) influence the regioselectivity of thiadiazole ring formation in related heterocycles?
- Mechanistic Insight : In acidic media (H₂SO₄), thionyl chloride reacts with 4-chloro-o-phenylenediamine to favor benzo[c][1,2,5]thiadiazole via proton-assisted cyclization.
- Contrast : Basic media (pyridine) may lead to side reactions (e.g., sulfonamide formation) due to deprotonation of intermediates .
Q. What computational methods validate the binding interactions of this compound with biological targets?
- Protocol :
Docking : AutoDock Vina or Schrödinger Suite for pose prediction.
MD Simulations : GROMACS for stability assessment (RMSD < 2 Å over 100 ns).
QM/MM : Gaussian for electronic interaction analysis (e.g., halogen bonding with C-F/Cl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
